Resmetirom

Description

Properties

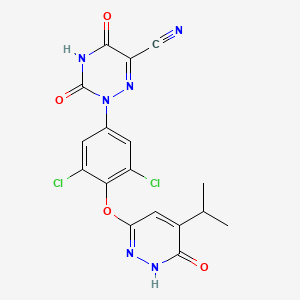

IUPAC Name |

2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBYIYFVSAHJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920509-32-6 | |

| Record name | Resmetirom [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920509326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MGL-3196 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESMETIROM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0V0T1ES0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Resmetirom's Mechanism of Action in Metabolic Dysfunction-Associated Steatohepatitis (MASH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resmetirom (Rezdiffra™) is a first-in-class, oral, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist. It has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adults with noncirrhotic metabolic dysfunction-associated steatohepatitis (MASH), previously known as nonalcoholic steatohepatitis (NASH), with moderate to advanced liver fibrosis. This guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its therapeutic effects, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.

The core mechanism of this compound involves the selective activation of THR-β, the predominant thyroid hormone receptor in the liver. This targeted action restores downstream metabolic pathways that are impaired in MASH, leading to increased hepatic fatty acid oxidation, reduced de novo lipogenesis, and enhanced cholesterol metabolism. These effects collectively decrease liver fat (steatosis), resolve steatohepatitis, and improve liver fibrosis, while minimizing adverse effects associated with non-selective thyroid hormone receptor activation in extrahepatic tissues.

Core Mechanism of Action: Selective THR-β Agonism

MASH is characterized by impaired THR-β function in the liver, contributing to reduced mitochondrial function, decreased fatty acid β-oxidation, and increased lipotoxicity.[1][2][3] this compound is designed to mimic the action of triiodothyronine (T3) within hepatocytes by selectively binding to and activating THR-β.[4][5] This selectivity is critical; this compound has approximately 28-fold greater affinity for THR-β over THR-α, the latter being more prevalent in the heart and bone. This liver-directed action avoids the systemic effects of hyperthyroidism, such as tachycardia and bone loss.

Upon entering the hepatocyte, this compound translocates to the nucleus and binds to THR-β. The this compound-THR-β complex then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to thyroid hormone response elements (TREs) on the promoter regions of target genes, thereby modulating their transcription to restore hepatic metabolic homeostasis.

Key Signaling Pathways and Metabolic Effects

The activation of THR-β by this compound initiates a cascade of transcriptional changes that address the key pathophysiological drivers of MASH: steatosis, inflammation, and fibrosis.

Regulation of Hepatic Lipid Metabolism

This compound ameliorates hepatic steatosis by simultaneously stimulating fatty acid catabolism and inhibiting lipogenesis.

-

Increased Fatty Acid Oxidation: It upregulates the expression of genes involved in mitochondrial β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) , which facilitates the transport of fatty acids into the mitochondria for breakdown.

-

Enhanced Mitochondrial Biogenesis and Function: this compound promotes the formation of new, healthy mitochondria (biogenesis) and the selective removal of damaged ones (mitophagy), increasing the liver's overall capacity to metabolize fatty acids and reducing oxidative stress.

-

Decreased De Novo Lipogenesis (DNL): It suppresses the expression of key lipogenic transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and enzymes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase 1 (ACC1), thereby reducing the synthesis of new fatty acids and triglycerides in the liver.

Cholesterol and Bile Acid Metabolism

A significant effect of this compound is the improvement of atherogenic lipid profiles, a common comorbidity in MASH patients.

-

Increased LDL Cholesterol Clearance: Activation of THR-β enhances the expression of the LDL receptor, leading to increased uptake of LDL cholesterol from circulation into the liver.

-

Enhanced Bile Acid Synthesis: this compound upregulates Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the conversion of cholesterol to bile acids. This process not only reduces intrahepatic cholesterol but also contributes to lowering systemic LDL-C levels.

-

Reduced Atherogenic Lipoproteins: Clinical trials have consistently shown that this compound treatment leads to significant reductions in LDL-C, triglycerides, apolipoprotein B (ApoB), and lipoprotein(a).

Anti-inflammatory and Anti-fibrotic Effects

While the primary effects are metabolic, this compound also exerts direct and indirect anti-inflammatory and anti-fibrotic actions.

-

Suppression of Inflammatory Signaling: Preclinical studies suggest that this compound can inhibit pro-inflammatory pathways such as STAT3 and NF-κB . By reducing lipotoxicity, it indirectly decreases the activation of inflammatory cascades within the liver.

-

Inhibition of Fibrogenesis: The reduction in hepatocyte injury and inflammation leads to decreased activation of hepatic stellate cells, the primary collagen-producing cells in the liver. This compound may also directly downregulate fibrogenesis-related genes by inhibiting pathways like Transforming Growth Factor-beta (TGF-β) signaling .

Quantitative Efficacy Data from Clinical Trials

The efficacy of this compound has been demonstrated in the pivotal Phase 3 MAESTRO-NASH trial, a multi-center, randomized, double-blind, placebo-controlled study in patients with biopsy-confirmed MASH with F2-F3 fibrosis.

Table 1: Primary Histological Endpoints at Week 52 (MAESTRO-NASH)

| Endpoint | Placebo (n=321) | This compound 80 mg (n=322) | This compound 100 mg (n=323) |

| MASH Resolution with no worsening of fibrosis | 9.7% | 25.9% (p<0.001) | 29.9% (p<0.001) |

| Fibrosis improvement by ≥1 stage with no worsening of MASH | 14.2% | 24.2% (p<0.001) | 25.9% (p<0.001) |

| Data sourced from Harrison SA, et al. N Engl J Med 2024; 390:497-509. |

Table 2: Key Secondary Endpoints (MAESTRO-NASH)

| Endpoint (Change from Baseline) | Placebo | This compound 80 mg | This compound 100 mg |

| LDL Cholesterol (at Week 24) | +0.1% | -13.6% (p<0.001) | -16.3% (p<0.001) |

| Triglycerides (at Week 24) | - | -15.4% | -20.4% |

| Apolipoprotein B (at Week 24) | - | -15.6% | -18.0% |

| Data sourced from Harrison SA, et al. N Engl J Med 2024; 390:497-509 and Madrigal Pharmaceuticals press releases. |

Experimental Protocols

The findings supporting this compound's mechanism and efficacy are based on rigorous preclinical and clinical experimental protocols.

Preclinical Animal Models

-

Model: Diet-Induced Obese (DIO) mouse models are frequently used, such as the Gubra-Amylin NASH (GAN) model.

-

Protocol: C57BL/6J or ob/ob mice are fed a high-fat (40-60% kcal), high-fructose (e.g., 22% by weight), and high-cholesterol (e.g., 2% by weight) diet for an extended period (e.g., 24-30 weeks) to induce a phenotype that recapitulates human MASH, including steatosis, inflammation, hepatocyte ballooning, and fibrosis.

-

Treatment: Following disease establishment (often confirmed by an initial biopsy), animals are treated with this compound (e.g., 3 mg/kg daily via oral gavage) or vehicle for a specified duration (e.g., 8-12 weeks).

-

Analysis: Endpoints include measurement of plasma biomarkers (ALT, AST, lipids), liver histology (H&E and Sirius Red staining), and hepatic gene expression analysis via qRT-PCR.

Clinical Trial Methodology (MAESTRO-NASH)

The MAESTRO-NASH trial serves as the primary example of the clinical evaluation of this compound.

-

Patient Population: Adults with biopsy-confirmed MASH and fibrosis stage F2 or F3.

-

Histological Assessment:

-

Biopsy Reading: Baseline and Week 52 liver biopsies are read independently by two central pathologists blinded to treatment allocation.

-

Scoring System: The NASH Clinical Research Network (CRN) system is used to score disease activity and fibrosis.

-

NAFLD Activity Score (NAS): The sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A NAS of ≥4, with at least 1 point in each component, is often required for trial entry.

-

Fibrosis Staging: Scored from F0 (no fibrosis) to F4 (cirrhosis). Stage 1 is subdivided into 1a, 1b, and 1c to denote perisinusoidal and periportal fibrosis.

-

-

Staining: Tissue sections are stained with Hematoxylin and Eosin (H&E) for general morphology and steatohepatitis activity, and with Masson’s trichrome or Picrosirius Red to visualize and stage collagen deposition (fibrosis).

-

-

Non-Invasive Assessment:

-

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): Used to quantify changes in hepatic steatosis. This technique involves acquiring multi-echo gradient-echo sequences to separate the signals from water and fat protons, allowing for a precise calculation of the fat fraction throughout the entire liver. A relative decline of ≥30% in MRI-PDFF is considered a clinically meaningful response.

-

-

Primary Endpoints (Week 52):

-

MASH Resolution: Defined as a NAS of 0-1 for inflammation and 0 for ballooning, with no worsening of fibrosis.

-

Fibrosis Improvement: A reduction of at least one stage in the NASH-CRN fibrosis score with no worsening of MASH (i.e., no increase in NAS for ballooning, inflammation, or steatosis).

-

Conclusion

This compound represents a significant advancement in the treatment of MASH with moderate to advanced fibrosis. Its mechanism of action is rooted in the selective activation of hepatic THR-β, which orchestrates a multi-pronged metabolic response to reduce liver fat, inflammation, and fibrogenesis. By targeting the underlying pathophysiology of the disease within the liver, this compound has demonstrated statistically significant and clinically meaningful improvements in histological endpoints. The robust data from its comprehensive clinical development program, underpinned by detailed and validated experimental protocols, establish this compound as a foundational therapy for this patient population. Ongoing long-term outcome studies will further delineate its clinical benefit in preventing progression to cirrhosis and other adverse liver outcomes.

References

- 1. The diagnostic value of MRI-PDFF in hepatic steatosis of patients with metabolic dysfunction-associated steatotic liver disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. mdpi.com [mdpi.com]

- 4. New data from phase III MAESTRO-NASH biopsy clinical trial of MGL 3196 in NASH with liver fibrosis presented at NASH-TAG Conference | medthority.com [medthority.com]

- 5. gubra.dk [gubra.dk]

A Comprehensive Technical Guide to the Chemical Synthesis and Structure of Resmetirom

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical structure, synthesis, and mechanism of action of Resmetirom (formerly MGL-3196), a first-in-class, orally active, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist.[1][2] this compound was approved by the U.S. Food and Drug Administration (FDA) in March 2024 for the treatment of noncirrhotic nonalcoholic steatohepatitis (NASH) with moderate to advanced liver fibrosis.[1][3]

Chemical Structure and Properties

This compound is a small molecule with a complex heterocyclic structure.[1] Its chemical identity and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |

| Alternate IUPAC Name | 2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile | |

| Synonym(s) | MGL-3196, VIA-3196 | |

| CAS Number | 920509-32-6 | |

| Molecular Formula | C₁₇H₁₂Cl₂N₆O₄ | |

| Molecular Weight | 435.22 g/mol | |

| InChI Key | FDBYIYFVSAHJLY-UHFFFAOYSA-N | |

| Canonical SMILES | CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl | |

| Appearance | Solid powder |

Chemical Synthesis

The synthesis of this compound involves a multi-step process, beginning with the construction of key heterocyclic intermediates. While a definitive, publicly detailed protocol is proprietary, information from patents and related chemical literature allows for the construction of a plausible synthetic route. A general overview of a potential synthesis is described below.

Experimental Protocol: Synthesis of a Key Intermediate (Compound A)

A multi-step synthesis for a key intermediate of this compound has been described. The process begins with commercially available starting materials and proceeds through several transformations to yield a complex precursor to the final molecule.

-

Diazotization: An initial intermediate (Int. 7, 75.0 g, 0.239 mol) is suspended in a mixture of acetic acid (600 mL) and water (150 mL), and concentrated HCl (71.3 mL) is added. The mixture is cooled to 6°C.

-

A solution of sodium nitrite (NaNO₂, 16.8 g, 0.243 mol) in water (37.5 mL) is added slowly over 10 minutes, maintaining the temperature below 10°C. The reaction is stirred for an additional 10 minutes.

-

Coupling Reaction: A solution of sodium acetate (NaOAc, 54.5 g, 0.664 mol) in water (225 mL) is added over 6 minutes, keeping the temperature below 10°C.

-

Workup and Purification: Upon completion, the reaction mixture is filtered. The collected solid is washed with ethanol (EtOH, 174 mL). The resulting tan solid (Compound A) is dried in a vacuum oven at 40°C to a constant weight, yielding 50.4 g (87% yield).

-

Recrystallization (for purity): The crude Compound A (2.90 kg) is mixed with methyl isobutyl ketone (14.5 L). The mixture is heated to approximately 50°C for 1 hour and then cooled to 20-25°C and held for 2.5 hours. The purified product is collected by filtration and dried in a vacuum oven at 45°C, yielding 2.90 kg (94% yield) of Compound A as a powdery tan solid with a purity of 96.4% (AUC).

Logical Flow of this compound Synthesis

The following diagram outlines a logical workflow for the synthesis of this compound, starting from key precursors.

Caption: Logical workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound is a selective agonist for the Thyroid Hormone Receptor-Beta (THR-β), which is the major form of the thyroid hormone receptor in the liver. Its high selectivity for THR-β over THR-α minimizes off-target effects in tissues like the heart and bone, where THR-α is more prominently expressed.

The mechanism of action involves the following key steps:

-

Selective Binding: this compound binds to and activates THR-β in hepatocytes.

-

Gene Transcription Modulation: The activated this compound-THR-β complex translocates to the nucleus and modulates the expression of target genes involved in lipid metabolism and energy homeostasis.

-

Metabolic Effects: This leads to an increase in fatty acid oxidation (β-oxidation) through the upregulation of genes like carnitine palmitoyltransferase 1 (CPT1) and a decrease in hepatic lipogenesis by suppressing genes such as sterol regulatory element-binding protein 1c (SREBP-1c).

-

Anti-inflammatory and Anti-fibrotic Effects: By reducing the lipid burden in the liver, this compound indirectly suppresses inflammatory pathways, such as those involving STAT3 and NF-κB, which contributes to the resolution of steatohepatitis and the reduction of liver fibrosis.

Signaling Pathway of this compound

The diagram below illustrates the signaling pathway initiated by this compound in hepatocytes.

Caption: Signaling pathway of this compound in hepatocytes.

Quantitative Efficacy Data

This compound's binding affinity and functional activity have been characterized in vitro. It demonstrates potent and selective agonism for THR-β.

| Parameter | Value | Details | Reference |

| THR-β EC₅₀ | 0.21 µM | In vitro functional assay. | |

| THR-β Efficacy | 83.8% | Relative to triiodothyronine (T3). | |

| THR-α EC₅₀ | 3.74 µM | In vitro functional assay. | |

| THR-α Efficacy | 48.6% | Relative to triiodothyronine (T3). |

This data highlights this compound's selectivity for the THR-β receptor, which is approximately 18-fold higher than for the THR-α receptor based on EC₅₀ values. This selectivity is crucial for its therapeutic profile, minimizing potential side effects associated with THR-α activation.

References

An In-depth Technical Guide to Resmetirom's Selectivity for Thyroid Hormone Receptor-Beta

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resmetirom (MGL-3196) is a first-in-class, orally administered, small-molecule, liver-directed selective agonist of the thyroid hormone receptor-beta (THR-β).[1][2] This selectivity is a cornerstone of its therapeutic strategy, aiming to harness the beneficial metabolic effects of thyroid hormone action in the liver while minimizing adverse effects in extrahepatic tissues, which are primarily mediated by thyroid hormone receptor-alpha (THR-α).[3][4] This document provides a comprehensive overview of the quantitative data supporting this compound's THR-β selectivity, detailed methodologies for the key experiments used to determine this selectivity, and a visual representation of the relevant signaling pathways.

Data Presentation: Quantitative Analysis of this compound's THR-β Selectivity

The selectivity of this compound for THR-β over THR-α has been quantified in various in vitro functional assays. The following tables summarize the key data, demonstrating this compound's preferential activity at the target receptor.

| Parameter | This compound | Triiodothyronine (T3) | Reference |

| EC50 for THR-β Activation (µM) | 0.21 | Not explicitly stated, but used as 100% reference | [3] |

| EC50 for THR-α Activation (µM) | 3.74 | Not explicitly stated, but used as 100% reference | |

| Selectivity Ratio (EC50 THR-α / EC50 THR-β) | ~18-fold | ~1 | Calculated from |

| Parameter | This compound | Reference |

| Maximum Response for THR-β Activation (relative to T3) | 83.8% | |

| Maximum Response for THR-α Activation (relative to T3) | 48.6% | |

| Functional Selectivity for THR-β over THR-α | 28-fold |

Experimental Protocols: Methodologies for Determining THR-β Selectivity

The following are detailed methodologies for the key in vitro assays used to characterize the selectivity of this compound for THR-β. These protocols are based on standard industry practices and information from commercially available assay kits relevant to the published data.

Luciferase Reporter Gene Assay for THR Activation

This cell-based assay is a common method to quantify the ability of a compound to activate a nuclear receptor and drive the expression of a reporter gene.

Objective: To determine the EC50 and maximal efficacy of this compound for THR-β and THR-α.

Principle: HEK293 cells are transiently or stably transfected with two plasmids: an expression plasmid for the full-length human THR-β or THR-α, and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene. Upon activation by a ligand, the THR binds to the TRE and drives the expression of luciferase. The resulting luminescence is proportional to the receptor's activation.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

For transient transfection, cells are seeded in 96-well plates and co-transfected with a THR expression vector (pCMX-hTRα1 or pCMX-hTRβ1) and a luciferase reporter vector (e.g., pGL4.26[luc2/minP/TRE]) using a suitable transfection reagent like Lipofectamine 3000. A constitutively active Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with DMEM containing charcoal-stripped FBS to remove endogenous hormones.

-

This compound and the reference agonist, T3, are serially diluted in the assay medium to a range of concentrations.

-

The cells are treated with the compounds and incubated for 18-24 hours at 37°C.

-

-

Luminescence Measurement:

-

The medium is removed, and cells are lysed.

-

Luciferase activity is measured using a luminometer after the addition of a luciferase substrate (e.g., from a Dual-Luciferase Reporter Assay System).

-

Renilla luciferase activity is also measured for normalization.

-

-

Data Analysis:

-

The relative light units (RLUs) are calculated by dividing the firefly luciferase signal by the Renilla luciferase signal.

-

The data are then plotted as RLU versus compound concentration.

-

The EC50 and Emax values are determined by fitting the data to a four-parameter logistic equation using software such as GraphPad Prism.

-

TR-FRET Coactivator Recruitment Assay

This in vitro assay measures the ligand-dependent recruitment of a coactivator peptide to the ligand-binding domain (LBD) of a nuclear receptor.

Objective: To quantify the potency (EC50) of this compound in promoting the interaction between THR-β or THR-α and a coactivator peptide.

Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The THR-LBD is tagged with a donor fluorophore (e.g., terbium-labeled antibody against a GST-tagged LBD), and a coactivator peptide (e.g., SRC-1, SRC-2) is labeled with an acceptor fluorophore (e.g., fluorescein). When the ligand binds to the LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity and resulting in a FRET signal.

Detailed Methodology:

-

Reagents and Setup:

-

Recombinant GST-tagged human THR-β LBD and THR-α LBD.

-

Fluorescein-labeled coactivator peptide (e.g., SRC2-2).

-

Terbium-labeled anti-GST antibody.

-

Assay buffer (e.g., LanthaScreen™ TR-FRET Coregulator Buffer).

-

384-well low-volume black plates.

-

-

Assay Procedure:

-

A serial dilution of this compound and T3 is prepared in DMSO and then diluted in assay buffer.

-

The compounds are added to the wells of the 384-well plate.

-

A mixture of the THR-LBD and the terbium-labeled anti-GST antibody is added to the wells.

-

A mixture of the fluorescein-labeled coactivator peptide is then added.

-

The plate is incubated at room temperature for 1-2 hours, protected from light.

-

-

Signal Detection:

-

The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).

-

-

Data Analysis:

-

The emission ratio (520 nm / 495 nm) is calculated for each well.

-

The data are plotted as the emission ratio versus compound concentration.

-

EC50 values are determined using a sigmoidal dose-response curve fit.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of THR-β and THR-α, as well as a typical experimental workflow for determining THR selectivity.

Caption: THR-β signaling pathway activated by this compound in hepatocytes.

Caption: THR-α signaling pathway showing minimal activation by this compound.

References

In Vitro Evaluation of Resmetirom's Therapeutic Potential in Hepatocytes: A Technical Guide

Executive Summary

Resmetirom (MGL-3196) is a liver-directed, orally active, selective thyroid hormone receptor-β (THR-β) agonist.[1] In vitro studies are crucial for elucidating the mechanisms underlying its therapeutic effects on hepatocytes, particularly in the context of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and its more severe form, Metabolic Dysfunction-Associated Steatohepatitis (MASH). This technical guide provides an in-depth overview of the key in vitro studies on this compound, focusing on its effects on lipid metabolism, cellular viability, and inflammatory signaling pathways in hepatocytes. Detailed experimental protocols, quantitative data summaries, and visual representations of molecular pathways and experimental workflows are presented to support researchers, scientists, and drug development professionals in this field.

Introduction: this compound's Mechanism of Action

This compound is designed to selectively target THR-β, which is the predominant form of the thyroid hormone receptor in the liver.[1] Activation of THR-β in hepatocytes leads to the modulation of genes involved in lipid metabolism, resulting in increased fatty acid β-oxidation and reduced lipogenesis.[2][3] This targeted action aims to decrease intrahepatic triglycerides, a hallmark of steatosis, while avoiding the adverse effects associated with non-selective thyroid hormone receptor activation in other tissues.[1] In vitro functional assays have demonstrated that this compound is a partial agonist of THR-β, producing 83.8% of the maximum response compared to the natural ligand, triiodothyronine (T3), with an EC50 of 0.21 µM. Another in vitro assay showed a 28-fold selectivity for THR-β over THR-α.

Key In Vitro Models for Studying this compound's Effects

Several in vitro models have been employed to investigate the impact of this compound on hepatocytes. These models aim to replicate the key pathological features of MASLD/MASH, such as intracellular lipid accumulation and inflammation.

-

Oleic Acid-Induced Steatosis Model in HepG2 and NCTC 1469 Cells: This is a widely used model to mimic the steatosis observed in MASLD. Treatment of hepatocyte cell lines with oleic acid induces significant intracellular lipid droplet formation.

-

Humanized Liver-on-a-Chip (LoC) MASLD Model: This advanced 3D microphysiological system provides a more physiologically relevant environment by co-culturing different liver cell types and allowing for perfusion, mimicking blood flow.

-

Human Skin-Derived Precursor (hSKP)-Derived Hepatic Cells: This model offers a source of human-relevant hepatocytes for studying metabolic diseases.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to assess the efficacy of this compound.

Oleic Acid-Induced Hepatocyte Steatosis Model

This protocol is adapted from the study by Wang et al. (2023).

-

Cell Culture:

-

Human hepatoma HepG2 cells and mouse liver NCTC 1469 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Induction of Steatosis:

-

Cells are seeded in appropriate culture plates or dishes.

-

After reaching desired confluency, the culture medium is replaced with a medium containing oleic acid (e.g., 1.2 mM) for 48 hours to induce lipid accumulation.

-

-

This compound Treatment:

-

For preventative studies, cells are pre-incubated with various concentrations of this compound (e.g., 50, 100, 200 µM) for 48 hours before the addition of oleic acid.

-

For treatment studies, this compound is added concurrently with or after the induction of steatosis.

-

Assessment of Intracellular Lipid Accumulation

This qualitative and semi-quantitative method visualizes neutral lipids within cells.

-

Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 30 minutes.

-

Staining: After washing with water, cells are stained with a freshly prepared Oil Red O working solution (e.g., 0.5% Oil Red O in isopropanol, diluted with water) for 15-30 minutes.

-

Visualization: Cells are washed with water to remove excess stain, and the lipid droplets are visualized as red-orange structures under a microscope.

-

Quantification (Optional): The stained oil can be eluted with isopropanol, and the absorbance is measured spectrophotometrically (e.g., at 510 nm) to quantify the lipid content.

This assay provides a quantitative measure of the total triglyceride content within the cells.

-

Cell Lysis: Cells are washed with PBS and lysed using a suitable lysis buffer.

-

ELISA or Colorimetric Assay: The triglyceride concentration in the cell lysate is determined using a commercial triglyceride quantification kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product, which is measured using a microplate reader.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 8x10^3 cells per well.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400 µM) for 48 hours.

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm or 590 nm using a microplate reader.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., RGS5, p-STAT3, STAT3, p-NF-κB, NF-κB, β-actin). Recommended antibody dilutions for p-STAT3 (Tyr705) and STAT3 are 1:1000.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:10,000 dilution), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the expression levels of specific genes.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable reagent like TRIzol. The RNA is then reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix, the cDNA template, and gene-specific primers for target genes (e.g., RGS5, CHAC1, SLC7A11, COL4A3, EGR3) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Effect of this compound on Lipid Accumulation in Oleic Acid-Treated Hepatocytes

| Cell Line | This compound Concentration | Endpoint | Result | Reference |

| HepG2 | 100 µM, 200 µM | Intracellular Triglyceride Levels | Significant downregulation compared to oleic acid-treated control | |

| NCTC 1469 | 100 µM, 200 µM | Intracellular Triglyceride Levels | Significant downregulation compared to oleic acid-treated control | |

| HepG2 | Not specified | Lipid Accumulation (Oil Red O) | Marked decrease in lipid accumulation | |

| NCTC 1469 | Not specified | Lipid Accumulation (Oil Red O) | Marked decrease in lipid accumulation | |

| Primary Hepatocytes (in LoC) | Not specified | Intracellular Lipid Accumulation | Prevention of lipid accumulation |

Table 2: Cytotoxicity of this compound in Hepatocytes

| Cell Line | This compound Concentration | Assay | Result | Reference |

| HepG2 | 200 µM | MTT | ~10% inhibition of cell viability | |

| NCTC 1469 | 200 µM | MTT | ~10% inhibition of cell viability | |

| HepG2 | 400 µM | MTT | Significant cytotoxicity | |

| NCTC 1469 | 400 µM | MTT | Significant cytotoxicity |

Table 3: Effect of this compound on Gene and Protein Expression in Oleic Acid-Treated HepG2 Cells

| Target | Method | This compound Treatment | Result | Reference |

| RGS5 mRNA | qPCR | 100 µM | Significant recovery of expression compared to oleic acid-treated control | |

| RGS5 protein | Western Blot | 100 µM | Effective recovery of expression | |

| p-STAT3 | Western Blot | 100 µM | Significant attenuation of phosphorylation | |

| p-NF-κB | Western Blot | 100 µM | Significant attenuation of phosphorylation | |

| Col1a1 | Gene Expression (in LoC) | Not specified | Downregulation | |

| α-SMA | Gene Expression (in LoC) | Not specified | Downregulation |

Table 4: Effect of this compound on Cytokine Production in a Humanized Liver-on-a-Chip MASLD Model

| Cytokine | This compound Treatment | Result | Reference |

| IL-10 | Not specified | Reduction | |

| CCL2/MCP-1 | Not specified | Reduction | |

| IFN-γ | Not specified | Reduction |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

In vitro studies suggest that this compound exerts its anti-inflammatory effects in hepatocytes by modulating key signaling pathways.

This compound signaling cascade in hepatocytes.

Experimental Workflow for In Vitro NASH Model

The following diagram illustrates the typical workflow for investigating the effects of this compound in an oleic acid-induced NASH cell model.

References

The Preclinical Profile of Resmetirom: An In-Depth Examination of its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resmetirom (MGL-3196) is a liver-directed, orally active, selective thyroid hormone receptor-β (THR-β) agonist that has emerged as a promising therapeutic agent for the treatment of non-alcoholic steatohepatitis (NASH) and metabolic dysfunction-associated steatohepatitis (MASH). Its mechanism of action centers on mimicking the effects of thyroid hormone in the liver, thereby increasing fatty acid metabolism and reducing lipotoxicity, without the adverse systemic effects associated with non-selective thyroid hormone receptor activation. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound as elucidated in various animal models, presenting key data, experimental methodologies, and visual representations of its molecular interactions and study designs.

Pharmacokinetics of this compound in Animal Models

The preclinical pharmacokinetic profile of this compound has been evaluated in rodent and non-rodent species to understand its absorption, distribution, metabolism, and excretion. These studies are crucial for determining appropriate dosing regimens and for the interpretation of pharmacodynamic outcomes in efficacy models.

Pharmacokinetic Parameters in Mice

A study in C57BL/6J mice provides key insights into the pharmacokinetic properties of this compound following oral administration.[1]

| Parameter | Unit | Value (at 3 mg/kg) |

| AUC(0-t) | h·ng/mL | 9333.9 |

| AUC(0-∞) | h·ng/mL | 9472.7 |

| Table 1: Pharmacokinetic parameters of this compound in C57BL/6J mice after a single oral dose.[1] |

Pharmacokinetic Parameters in Beagle Dogs

Pharmacokinetic studies in beagle dogs offer additional data on the behavior of this compound in a non-rodent species.

| Parameter | Unit | Value |

| Cmax | ng/mL | 802.40 |

| Tmax | h | 3.33 |

| t1/2 | h | 4.58 |

| Table 2: Pharmacokinetic parameters of this compound in beagle dogs after oral administration. |

Pharmacodynamics of this compound in Animal Models of NASH/MASH

The efficacy of this compound has been extensively studied in several translational mouse models that replicate key features of human NASH/MASH, including steatosis, inflammation, and fibrosis.

Gubra-Amylin NASH (GAN) Diet-Induced Obesity (DIO) MASH Model

The GAN DIO-MASH model is a widely used model that mimics the metabolic and histological characteristics of human MASH.

Key Findings:

-

Treatment with this compound at 3 mg/kg for 8 weeks did not significantly affect body weight but led to a notable reduction in liver weight, hepatic steatosis, and plasma alanine aminotransferase (ALT) activity.

-

A significant improvement in the NAFLD Activity Score (NAS) was observed in this compound-treated mice.

-

This compound treatment also resulted in a decrease in plasma and liver cholesterol levels.

| Parameter | Vehicle | This compound (3 mg/kg) |

| Liver Weight (g) | Significantly higher than lean controls | Significantly reduced vs. vehicle |

| Plasma ALT (U/L) | Elevated | Significantly reduced vs. vehicle |

| Plasma Total Cholesterol (mmol/L) | Elevated | Nearly normalized vs. vehicle |

| Liver Total Cholesterol (µmol/g) | Elevated | Significantly reduced vs. vehicle |

| NAFLD Activity Score (NAS) | Elevated | Significantly improved vs. vehicle |

| Table 3: Summary of pharmacodynamic effects of this compound in the GAN DIO-MASH mouse model. |

ob/ob-MASH Model

This model, which utilizes genetically obese mice, also demonstrates the therapeutic potential of this compound. In the ob/ob-MASH model, treatment with this compound resulted in a significant reduction in the NAFLD Activity Score (NAS), particularly impacting steatosis and ballooning scores.

GAN-Carbon Tetrachloride (CCL4) MASH Model

To investigate the anti-fibrotic effects of this compound in a more aggressive fibrosis model, the GAN diet was combined with the hepatotoxin CCL4.

Key Findings:

-

This compound treatment significantly reduced liver fibrosis scores.

-

A reduction in the expression of α-smooth muscle actin (α-SMA), a marker of hepatic stellate cell activation and fibrosis, was also observed.

-

This compound demonstrated a greater improvement in liver fibrosis compared to other agents in this model.

| Parameter | Vehicle | This compound |

| Liver Fibrosis Score | Elevated | Significantly reduced |

| α-SMA Expression | Elevated | Significantly reduced |

| Table 4: Anti-fibrotic effects of this compound in the GAN-CCL4 MASH model. |

Experimental Protocols

GAN DIO-MASH Model Protocol

Animal Model: Male C57BL/6J mice are fed a diet high in fat, fructose, and cholesterol (GAN diet) for an extended period (e.g., 34 weeks) to induce obesity and features of MASH.

Treatment: this compound is administered orally via gavage at a specified dose (e.g., 3 mg/kg) once daily for a defined treatment period (e.g., 8 weeks). A vehicle control group receives the formulation vehicle (e.g., 0.6% methyl cellulose with 0.5% Tween 80).

Assessments:

-

Metabolic Parameters: Body weight is monitored regularly. At the end of the study, blood samples are collected to measure plasma levels of ALT, AST, total cholesterol, and triglycerides.

-

Histopathology: Livers are harvested, weighed, and a portion is fixed in formalin for histological analysis. Liver sections are stained with Hematoxylin and Eosin (H&E) to assess the NAFLD Activity Score (NAS), which includes steatosis, lobular inflammation, and hepatocyte ballooning. Picrosirius Red staining is used to evaluate the extent of liver fibrosis.

-

Gene Expression Analysis: A portion of the liver tissue can be snap-frozen for RNA extraction and subsequent analysis of genes involved in lipid metabolism, inflammation, and fibrosis.

Signaling Pathways of this compound

This compound exerts its therapeutic effects by selectively activating THR-β in the liver, which in turn modulates a cascade of downstream signaling pathways involved in lipid metabolism and inflammation.

THR-β Mediated Lipid Metabolism

Activation of THR-β by this compound leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis. This dual action helps to reduce the accumulation of lipids in hepatocytes.

Modulation of Inflammatory Pathways

Beyond its effects on lipid metabolism, this compound also exhibits anti-inflammatory properties. Studies have shown that this compound can suppress the activation of key inflammatory signaling pathways, such as STAT3 and NF-κB, which are implicated in the pathogenesis of NASH.

Conclusion

The preclinical data from various animal models robustly support the therapeutic potential of this compound for the treatment of MASH. Its liver-targeted, selective THR-β agonism effectively reduces hepatic steatosis, inflammation, and fibrosis. The pharmacokinetic profile of this compound demonstrates its suitability for oral administration. The well-characterized pharmacodynamics in relevant disease models, coupled with a clear understanding of its molecular mechanism of action, provides a strong foundation for its clinical development and application. This technical guide summarizes the pivotal preclinical findings that underscore the promise of this compound as a targeted therapy for MASH.

References

Discovery and development timeline of Resmetirom

An In-Depth Technical Guide to the Discovery and Development of Resmetirom

Executive Summary

This compound (formerly MGL-3196, brand name Rezdiffra™) is a first-in-class, oral, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist. Its development by Madrigal Pharmaceuticals marks a pivotal moment in hepatology, culminating in the first U.S. Food and Drug Administration (FDA) approval for the treatment of noncirrhotic nonalcoholic steatohepatitis (NASH), now also known as metabolic dysfunction-associated steatohepatitis (MASH), with moderate to advanced liver fibrosis.[1][2][3] This guide provides a comprehensive technical overview of this compound's journey from preclinical discovery through its robust clinical development program and eventual regulatory approval, intended for researchers, scientists, and drug development professionals.

Introduction to NASH and the Therapeutic Rationale

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, which can lead to significant liver fibrosis, cirrhosis, and an increased risk of hepatocellular carcinoma and cardiovascular events.[4][5] Impaired thyroid hormone activity in the liver, specifically reduced THR-β signaling, is a key feature of NASH, leading to decreased fatty acid oxidation and mitochondrial dysfunction. This compound was designed to selectively target and activate hepatic THR-β, thereby addressing the underlying metabolic drivers of NASH while avoiding the adverse effects associated with non-selective thyroid hormone receptor activation in other tissues like the heart and bone.

Mechanism of Action

This compound's primary mechanism is its selective agonism of the thyroid hormone receptor-beta (THR-β), which is the predominant form of the receptor in the liver. This selectivity is crucial; this compound is approximately 28 times more selective for THR-β over THR-α, minimizing off-target effects. Upon binding, the this compound-receptor complex translocates to the nucleus and modulates the transcription of genes central to lipid metabolism.

Key downstream effects include:

-

Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial β-oxidation, enhancing the breakdown of fatty acids in the liver.

-

Suppression of Lipogenesis: Downregulation of lipogenic genes like SREBP-1c, reducing the synthesis of triglycerides and cholesterol.

-

Enhanced Cholesterol Metabolism: Increased expression of enzymes involved in the conversion of cholesterol to bile acids, promoting lipid clearance.

-

Improved Mitochondrial Function: Promotion of mitochondrial biogenesis and mitophagy (removal of unhealthy mitochondria), increasing the liver's capacity to metabolize fatty acids.

By reducing the burden of lipotoxic lipids, this compound indirectly suppresses the inflammatory and fibrogenic pathways that drive NASH progression.

Preclinical and Clinical Development Timeline

The development of this compound involved a comprehensive program of 18 clinical studies, including twelve Phase 1, two Phase 2, and four Phase 3 trials, leading up to its New Drug Application (NDA).

Preclinical Studies

Preclinical research in animal models of NASH demonstrated that MGL-3196 effectively reduced hepatic triglycerides, steatosis, inflammation, and fibrosis markers. In obese mice with diet-induced NASH, treatment significantly lowered liver mass, hepatic steatosis, and plasma alanine aminotransferase (ALT) levels. These promising results provided a strong basis for advancing the compound into human trials.

Phase 1 Clinical Trials

First-in-human, randomized, double-blind, placebo-controlled studies were conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. A subsequent multiple-dose study in healthy participants with mildly elevated LDL cholesterol (>110 mg/dL) showed that this compound was well-tolerated and resulted in significant dose-dependent reductions in atherogenic lipids, including up to a 30% reduction in LDL-C and a 60% reduction in triglycerides, without impacting the central thyroid axis (TSH or free T3 levels).

Phase 2 Clinical Trial (NCT02912260)

A pivotal 36-week, multicenter, randomized, double-blind, placebo-controlled Phase 2 study provided the first proof-of-concept for this compound in patients with biopsy-confirmed NASH (fibrosis stages 1-3). The primary endpoint was the relative change in hepatic fat as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) at week 12. The study demonstrated a statistically significant reduction in liver fat with this compound treatment compared to placebo, an effect that was sustained through week 36. Importantly, this reduction in hepatic fat was strongly associated with the resolution of NASH on liver biopsy at 36 weeks.

| Phase 2 Efficacy Outcome (NCT02912260) | This compound (80 mg) | Placebo | p-value |

| Relative Reduction in Hepatic Fat (MRI-PDFF) at Week 12 | -32.9% | -10.4% | <0.0001 |

| Relative Reduction in Hepatic Fat (MRI-PDFF) at Week 36 | -37.3% | -8.5% | <0.0001 |

| NASH Resolution (No Worsening of Fibrosis) at Week 36 | 24.7% | 6.5% | 0.024 |

Phase 3 Program: MAESTRO Trials

The MAESTRO (MAESTRO-NASH and MAESTRO-NAFLD-1) Phase 3 program was designed to provide a robust assessment of this compound's efficacy and safety.

-

MAESTRO-NAFLD-1 (NCT04197479): This 52-week study in over 1,200 patients with presumed NASH was primarily designed to evaluate safety and tolerability, providing a large safety database for regulatory submission. This compound was found to be safe and well-tolerated while significantly reducing liver fat and atherogenic lipids.

-

MAESTRO-NASH (NCT03900429): This ongoing, pivotal 54-month Phase 3 study enrolled 1,759 patients with biopsy-confirmed NASH and moderate to advanced fibrosis (stages F2 or F3). The 52-week biopsy results from this trial formed the primary basis for accelerated approval.

Key Experimental Protocol: MAESTRO-NASH Trial Design

The MAESTRO-NASH trial is a landmark study in the field of NASH. Its design was critical for demonstrating the clinical efficacy of this compound.

-

Objective: To evaluate the efficacy and safety of this compound in adults with biopsy-confirmed NASH and fibrosis stage F1B, F2, or F3.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Adults with liver biopsy-confirmed NASH with a NAFLD Activity Score (NAS) of ≥4 and fibrosis stage F1B, F2, or F3.

-

Randomization: Patients were randomized in a 1:1:1 ratio to receive once-daily oral this compound 80 mg, this compound 100 mg, or placebo.

-

Primary Endpoints (at 52 Weeks): The trial had two independent primary endpoints, consistent with FDA guidance for predicting clinical benefit.

-

NASH Resolution: Defined as a ballooning score of 0, lobular inflammation score of 0 or 1, and a reduction in NAS by ≥2 points, with no worsening of fibrosis.

-

Fibrosis Improvement: A reduction in fibrosis by at least one stage with no worsening of the NAFLD activity score.

-

-

Key Secondary Endpoint: Percent change from baseline in low-density lipoprotein (LDL) cholesterol at week 24.

MAESTRO-NASH Efficacy and Safety Results

This compound successfully achieved both primary endpoints at both the 80 mg and 100 mg doses, demonstrating superiority over placebo.

| MAESTRO-NASH Primary Efficacy Endpoints at 52 Weeks | This compound 80 mg | This compound 100 mg | Placebo |

| NASH Resolution with No Worsening of Fibrosis | 25.9% (p<0.001) | 29.9% (p<0.001) | 9.7% |

| Fibrosis Improvement by ≥1 Stage with No Worsening of NAS | 24.2% (p<0.001) | 25.9% (p<0.001) | 14.2% |

| MAESTRO-NASH Key Secondary & Safety Outcomes | This compound 80 mg | This compound 100 mg | Placebo |

| % Change in LDL-C at Week 24 | -13.6% (p<0.001) | -16.3% (p<0.001) | +0.1% |

| Most Common Adverse Events | Diarrhea, Nausea | Diarrhea, Nausea | (Lower incidence) |

| Serious Adverse Events (SAEs) | 10.9% | 12.7% | 11.5% |

The safety profile was favorable, with the incidence of serious adverse events being similar across all treatment arms. The most common adverse reactions were transient, mild-to-moderate diarrhea and nausea at the beginning of therapy.

Regulatory Journey and Approval

-

July 17, 2023: Madrigal completed the rolling submission of its New Drug Application (NDA) to the FDA, seeking accelerated approval.

-

September 13, 2023: The FDA accepted the NDA, granted it Priority Review, and set a Prescription Drug User Fee Act (PDUFA) target action date.

-

March 14, 2024: The FDA granted accelerated approval to this compound (Rezdiffra) for the treatment of adults with noncirrhotic NASH with moderate to advanced liver fibrosis (consistent with stages F2 to F3 fibrosis), to be used in conjunction with diet and exercise.

This landmark approval was granted based on the improvement of NASH and fibrosis demonstrated in the MAESTRO-NASH trial. Continued approval may be contingent upon the verification of clinical benefit in the ongoing confirmatory outcomes portion of the trial.

Conclusion

The discovery and development of this compound represent a triumph of targeted therapeutic design based on a deep understanding of disease pathophysiology. From its selective mechanism of action to the robust and positive data from the comprehensive MAESTRO Phase 3 program, this compound has established a new standard of care. As the first and only approved therapy for NASH with significant fibrosis, it offers a foundational treatment for a patient population that previously had no options beyond lifestyle management. The ongoing outcomes study will be critical in confirming its long-term clinical benefit and solidifying its role in transforming the management of this widespread and serious liver disease.

References

- 1. drugs.com [drugs.com]

- 2. patientcareonline.com [patientcareonline.com]

- 3. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial [natap.org]

Resmetirom: A Comprehensive Technical Review of Molecular Targets Beyond THR-β

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resmetirom (MGL-3196) is a first-in-class, orally active, liver-directed, and selective thyroid hormone receptor-beta (THR-β) agonist. Its primary mechanism of action revolves around the activation of THR-β in hepatocytes, leading to beneficial effects on lipid metabolism and the resolution of nonalcoholic steatohepatitis (NASH). While its efficacy is principally attributed to THR-β agonism, a growing body of evidence suggests that this compound's molecular interactions extend beyond this primary target. This technical guide provides an in-depth exploration of these non-THR-β molecular targets, offering a valuable resource for researchers and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.

I. Secondary Signaling Pathways: RGS5-STAT3-NF-κB Axis

Recent preclinical studies have elucidated a novel, THR-β-independent mechanism of action for this compound involving the modulation of key inflammatory signaling pathways. This pathway is initiated by the upregulation of Regulator of G protein Signaling 5 (RGS5), leading to the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling.

A. Data on RGS5, STAT3, and NF-κB Modulation

In a NASH mouse model, this compound treatment was shown to recover the expression of RGS5, which was suppressed in the disease state. This restoration of RGS5 levels was associated with the subsequent inactivation of the STAT3 and NF-κB signaling pathways, both of which are implicated in hepatic inflammation and fibrosis.[1][2] While direct binding affinities of this compound to these proteins have not been reported, the functional consequences of their modulation have been quantified through changes in their expression and phosphorylation status.

| Target/Pathway | Effect of this compound | Cell/Animal Model | Quantitative Change | Reference |

| RGS5 | Upregulation of protein expression | NASH Mouse Model Liver Tissue | Visually significant increase in IHC and Western blot | [2][3] |

| p-STAT3 | Decreased phosphorylation | NASH Mouse Model Liver Tissue | Visually significant decrease in Western blot | [3] |

| p-NF-κB (p65) | Decreased phosphorylation | NASH Mouse Model Liver Tissue | Visually significant decrease in Western blot |

B. Experimental Protocols

The following experimental protocols were instrumental in identifying and characterizing the RGS5-STAT3-NF-κB signaling pathway as a secondary target of this compound.

1. Cell Culture and NASH Model Induction:

-

Cell Lines: HepG2 (human hepatoma) and NCTC 1469 (mouse normal liver) cells were used.

-

NASH Induction: Cells were treated with oleic acid (e.g., 1.2 mM for 48 hours) to induce lipid accumulation, mimicking a key feature of NASH.

-

This compound Treatment: Cells were pre-incubated with this compound (e.g., 100 µM for 48 hours) prior to oleic acid treatment.

2. MTT Assay for Cytotoxicity:

-

To determine the appropriate concentration of this compound for in vitro studies without causing significant cell death, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed.

3. mRNA Sequencing and Bioinformatic Analysis:

-

Objective: To identify differentially expressed genes in NASH cells treated with this compound.

-

Methodology: Total RNA was extracted from HepG2 cells (control, oleic acid-treated, and this compound + oleic acid-treated). mRNA sequencing was performed, followed by bioinformatic analysis (Gene Ontology and KEGG pathway enrichment) to identify key regulated genes and pathways.

4. Western Blot Analysis:

-

Objective: To quantify changes in protein expression and phosphorylation.

-

Methodology: Protein lysates from cells or liver tissues were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against RGS5, STAT3, phospho-STAT3, NF-κB p65, and phospho-NF-κB p65.

5. siRNA-mediated Gene Silencing:

-

Objective: To confirm the role of RGS5 in mediating the effects of this compound.

-

Methodology: HepG2 cells were transfected with small interfering RNA (siRNA) specifically targeting RGS5, or a non-targeting control siRNA. The effect of this compound on lipid accumulation and STAT3/NF-κB activation was then assessed in these RGS5-knockdown cells.

C. Signaling Pathway and Experimental Workflow Diagrams

II. Interaction with Drug Transporters and Metabolizing Enzymes

Beyond its effects on signaling pathways, this compound's pharmacokinetic profile is significantly influenced by its interactions with drug transporters and metabolizing enzymes. These molecular interactions are critical for understanding its disposition, potential for drug-drug interactions, and liver-targeting mechanism.

A. Data on Transporter and Enzyme Interactions

This compound is a substrate for the hepatic uptake transporters OATP1B1 and OATP1B3, which contributes to its liver-directed action. It is primarily metabolized by the cytochrome P450 enzyme CYP2C8. In vitro studies have also identified this compound as an inhibitor of several transporters and enzymes.

| Target | Interaction Type | Quantitative Data | Reference |

| OATP1B1 | Substrate | EC50 for THR-β activation in OATP1B1-expressing cells: 0.601 µM | |

| OATP1B3 | Substrate | EC50 for THR-β activation in OATP1B3-expressing cells: 17.66 µM | |

| CYP2C8 | Substrate & Weak Inhibitor | Not specified | |

| BCRP | Inhibitor (in vitro) | IC50 not specified | |

| OAT3 | Inhibitor (in vitro) | IC50 not specified | |

| BSEP | Inhibitor (in vitro) | IC50 not specified | |

| hERG | Blocker | IC20 ≈ 30 µM | |

| CYP2C9 | Weak Inhibitor | IC50 ≈ 22 µM | |

| CYP3A4/5 | No significant inhibition | IC50 > 50 µM | |

| CYP2C19 | No significant inhibition | IC50 > 50 µM |

B. Experimental Protocols

The characterization of this compound's interactions with transporters and enzymes typically involves the following in vitro assays.

1. Transporter Substrate and Inhibition Assays:

-

Cell lines: HEK293 or CHO cells overexpressing a specific transporter (e.g., OATP1B1, OATP1B3).

-

Substrate Assessment: The uptake of radiolabeled or fluorescently-tagged this compound into the transporter-expressing cells is measured over time and compared to control cells.

-

Inhibition Assessment (IC50/Ki determination): The ability of increasing concentrations of this compound to inhibit the transport of a known probe substrate for the specific transporter is measured.

2. CYP Inhibition Assays:

-

System: Human liver microsomes or recombinant human CYP enzymes.

-

Methodology: A specific probe substrate for the CYP is incubated with the enzyme source in the presence of varying concentrations of this compound. The formation of the metabolite of the probe substrate is measured (e.g., by LC-MS/MS), and the IC50 value for this compound is determined.

C. Diagrams of Molecular Interactions

III. Broader Off-Target Screening

A comprehensive assessment of a drug's potential off-target effects is crucial for a complete safety and pharmacological profile. While a full, publicly available broad panel screening (e.g., kinome scan, CEREP safety panel) for this compound has not been identified in the reviewed literature, preclinical safety pharmacology studies conducted as part of the drug's development program provide insights into its broader interaction profile.

The FDA pharmacology review of the New Drug Application (NDA) for this compound summarizes these preclinical assessments. These studies are designed to identify undesirable pharmacodynamic effects on major physiological systems. The lack of significant findings in these studies suggests a relatively clean off-target profile for this compound at therapeutic concentrations. However, the specific targets evaluated in these panels and the corresponding binding affinities or functional activities are often not publicly disclosed in detail.

IV. Conclusion

While the primary therapeutic effects of this compound are mediated through its potent and selective agonism of THR-β, this technical guide has illuminated several key molecular targets and pathways that lie beyond this principal mechanism. The modulation of the RGS5-STAT3-NF-κB signaling axis presents a compelling THR-β-independent anti-inflammatory mechanism that likely contributes to its efficacy in resolving NASH. Furthermore, this compound's interactions with drug transporters OATP1B1 and OATP1B3 are fundamental to its liver-directed activity, and its metabolism by and weak inhibition of CYP2C8 are important considerations for potential drug-drug interactions.

For researchers and drug development professionals, a thorough understanding of these non-THR-β targets is essential for a complete appreciation of this compound's pharmacological profile, for informing the design of future studies, and for anticipating its clinical behavior. Further research, including the public dissemination of broad off-target screening panel data, would be invaluable in continuing to build a comprehensive molecular portrait of this important therapeutic agent.

References

Resmetirom's Impact on Hepatic Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resmetirom is a first-in-class, oral, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist.[1][2] It has been developed to target the underlying metabolic drivers of Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Nonalcoholic Steatohepatitis (NASH). By selectively activating THR-β in hepatocytes, this compound modulates critical pathways of hepatic lipid and cholesterol metabolism, leading to significant reductions in liver fat, inflammation, and fibrosis.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, a summary of its quantitative effects from pivotal clinical trials, detailed experimental protocols, and visualizations of its core pathways.

Core Mechanism of Action: Selective THR-β Agonism

The therapeutic action of this compound is centered on its selective agonism of THR-β, a nuclear receptor predominantly expressed in the liver that plays a crucial role in regulating energy homeostasis and lipid metabolism.[1] In MASH, hepatic THR-β signaling is often impaired, contributing to lipid accumulation and mitochondrial dysfunction. This compound is designed with a 28-fold higher selectivity for THR-β over the THR-α isoform, which is more prevalent in the heart and bone. This liver-targeted approach allows for the restoration of key metabolic functions while minimizing the potential for systemic, off-target effects associated with non-selective thyroid hormone activation.

Upon entering the hepatocyte and binding to THR-β in the nucleus, this compound initiates a cascade of transcriptional changes that favorably impact lipid metabolism through several key mechanisms:

-

Enhanced Fatty Acid β-Oxidation: this compound upregulates genes responsible for mitochondrial beta-oxidation, such as carnitine palmitoyltransferase 1 (CPT1), which increases the breakdown and utilization of fatty acids within the liver, thereby reducing the burden of lipotoxic lipids.

-

Decreased De Novo Lipogenesis (DNL): The drug concurrently downregulates the expression of key lipogenic genes, including fatty acid synthase (FASN) and acetyl-CoA carboxylase 1 (ACC1), inhibiting the synthesis of new fatty acids in the liver.

-

Improved Cholesterol and Bile Acid Metabolism: Activation of THR-β by this compound stimulates cholesterol 7-alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. This process, along with increased expression of LDL receptors, enhances the uptake and clearance of circulating LDL cholesterol.

-

Reduced Triglyceride Synthesis: this compound decreases the synthesis of triglycerides and reduces the secretion of atherogenic lipoproteins like very-low-density lipoprotein (VLDL) from the liver.

These coordinated actions lead to a significant reduction in intrahepatic triglycerides, alleviating the core pathology of steatosis and its downstream consequences of inflammation and fibrosis.

Quantitative Efficacy Data from Clinical Trials

This compound has demonstrated significant efficacy in reducing hepatic fat, improving serum lipid profiles, and achieving key histological endpoints in multicenter, randomized, double-blind, placebo-controlled trials.

Table 1: Effect of this compound on Hepatic Fat Fraction (MRI-PDFF)

| Trial (Phase) | Duration | Treatment Arm | N | Baseline Hepatic Fat (Mean) | Absolute Change from Baseline | Relative Change from Baseline | p-value vs. Placebo | Citation(s) |

| Phase 2 (NCT02912260) | 12 Weeks | This compound 80 mg | 78 | ~18% | - | -32.9% | <0.0001 | |

| Placebo | 38 | ~18% | - | -10.4% | - | |||

| 36 Weeks | This compound 80 mg | 74 | ~18% | -8.2% | -37.3% | <0.0001 | ||

| Placebo | 34 | ~18% | -2.8% | -8.9% | - | |||

| MAESTRO-NAFLD-1 (Phase 3) | 16 Weeks | This compound 80 mg | - | - | - | -34.9% (LS Mean Diff) | <0.0001 | |

| This compound 100 mg | - | - | - | -38.6% (LS Mean Diff) | <0.0001 | |||

| 52 Weeks | This compound 80 mg | - | - | - | -28.8% (LS Mean Diff) | <0.0001 | ||

| This compound 100 mg | - | - | - | -33.9% (LS Mean Diff) | <0.0001 | |||

| OLE Study (from Phase 2) | 36 Weeks | This compound 80/100 mg | 31 | - | -11.1% | -52.3% | <0.0001 |

Data presented as mean or least squares (LS) mean difference as reported in sources.

Table 2: Effect of this compound on Serum Lipid Parameters

| Trial (Phase) | Duration | Parameter | This compound 80 mg (Change) | This compound 100 mg (Change) | Placebo (Change) | p-value vs. Placebo | Citation(s) |

| MAESTRO-NASH (Phase 3) | 24 Weeks | LDL Cholesterol | -13.6% | -16.3% | +0.1% | <0.001 | |

| Meta-Analysis | Various | LDL Cholesterol | -13.01 (MD) | - | - | <0.0001 | |

| Triglycerides | -30.61 (MD) | - | - | 0.0007 | |||

| Apolipoprotein B | -18.78 (MD) | - | - | <0.0001 | |||

| Lipoprotein (a) | -24.89 (MD) | - | - | 0.0004 | |||

| MAESTRO-NAFLD-1 (Phase 3) | 52 Weeks | LDL Cholesterol | -11.1% (LS Mean Diff) | -12.6% (LS Mean Diff) | - | <0.0001 | |

| Triglycerides | -15.4% (LS Mean Diff) | -20.4% (LS Mean Diff) | - | <0.0001 | |||

| Apolipoprotein B | -15.6% (LS Mean Diff) | -18.0% (LS Mean Diff) | - | <0.0001 |

Change can be % change from baseline, mean difference (MD), or least squares (LS) mean difference from placebo.

Table 3: Key Histological Outcomes from MAESTRO-NASH (52 Weeks)

| Histological Endpoint | This compound 80 mg | This compound 100 mg | Placebo | p-value vs. Placebo | Citation(s) |

| NASH Resolution (with no worsening of fibrosis) | 25.9% | 29.9% | 9.7% | <0.001 | |

| Fibrosis Improvement (≥1 stage with no worsening of NAS) | 24.2% | 25.9% | 14.2% | <0.001 |

Experimental Protocols

MAESTRO-NASH Pivotal Phase 3 Trial (NCT03900429)

The MAESTRO-NASH study is a landmark trial designed to evaluate the efficacy and safety of this compound in patients with biopsy-confirmed MASH and significant fibrosis.

-

Study Design: An ongoing, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.

-

Patient Population: The trial enrolled adults with biopsy-confirmed MASH with a NAFLD Activity Score (NAS) of ≥4 and fibrosis stage F1B, F2, or F3.

-

Intervention and Randomization: Patients were randomized in a 1:1:1 ratio to receive once-daily oral this compound 80 mg, this compound 100 mg, or a matching placebo.

-

Primary Endpoints: The study featured two primary endpoints evaluated at 52 weeks:

-

MASH resolution with at least a 2-point reduction in NAS and no worsening of liver fibrosis.

-

Improvement in liver fibrosis by at least one stage with no worsening of the NAFLD Activity Score.

-

-

Key Assessments: Liver biopsies are conducted at screening, week 52, and month 54 to assess long-term outcomes. Non-invasive tests, including MRI-PDFF for hepatic fat and other biomarkers, are assessed longitudinally throughout the study.

Quantification of Hepatic Fat: MRI-PDFF

Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) is a non-invasive, quantitative imaging biomarker used to measure the percentage of mobile protons in the liver attributable to fat. It is a standardized and highly reproducible method for assessing hepatic steatosis.

-

Principle: The technique exploits the different resonance frequencies of protons in water and fat molecules. By acquiring images at multiple echo times where the signals from water and fat are alternately in-phase and out-of-phase, their respective signal contributions can be separated and quantified.

-

Data Acquisition and Analysis:

-

A multi-echo gradient echo sequence is performed on a clinical MRI scanner (e.g., 1.5T or 3.0T).

-

The acquired data undergoes advanced post-processing to correct for multiple confounding factors that can affect signal intensity, such as T1 bias, T2* decay, and spectral complexity of fat. This correction is crucial for converting the raw signal fat-fraction into a true proton density fat-fraction.

-

A PDFF map of the entire liver is generated.

-

To calculate the mean hepatic fat fraction, regions of interest (ROIs) are drawn on multiple image slices, often covering the entire liver or specific segments, to derive an average value expressed as a percentage.

-

Logical Framework: From Target Engagement to Clinical Benefit

The clinical benefits of this compound are a direct result of its targeted engagement of THR-β and the subsequent cascade of metabolic improvements. This logical relationship underscores the drug's role as a disease-modifying agent in MASH.

References

- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 2. THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug [xiahepublishing.com]

- 3. This compound in the Management of Metabolic Dysfunction-Associated Steatotic Liver Disease and Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Resmetirom in Early-Phase Clinical Trials: A Technical Guide to Safety and Efficacy Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resmetirom (Rezdiffra™), a liver-directed, orally active, selective thyroid hormone receptor-β (THR-β) agonist, has emerged as a promising therapeutic agent for non-alcoholic steatohepatitis (NASH), recently renamed metabolic dysfunction-associated steatohepatitis (MASH). By selectively targeting THR-β in the liver, this compound is designed to increase hepatic fat metabolism and reduce lipotoxicity, addressing key drivers of NASH progression. This technical guide provides a comprehensive overview of the safety and efficacy data from early-phase clinical trials of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation

The following tables summarize the key quantitative data on patient demographics, efficacy endpoints, and safety from the pivotal Phase 2 and Phase 3 (MAESTRO-NASH) clinical trials.

Table 1: Baseline Demographics and Disease Characteristics

| Characteristic | Phase 2 (NCT02912260) | MAESTRO-NASH (NCT03900429) |

| This compound (80 mg) | Placebo | |

| Number of Patients | 84 | 41 |

| Age (years), mean (SD) | 53.0 (11.0) | 52.0 (12.0) |

| Male, n (%) | 40 (48%) | 20 (49%) |

| Body Mass Index ( kg/m ²), mean (SD) | 34.8 (5.9) | 35.1 (6.0) |

| Type 2 Diabetes, n (%) | 38 (45%) | 19 (46%) |

| Hypertension, n (%) | 48 (57%) | 25 (61%) |

| Fibrosis Stage, n (%) | ||

| F1B | - | - |

| F2 | - | - |

| F3 | - | - |

| NAFLD Activity Score (NAS), mean (SD) | 5.5 (1.1) | 5.6 (1.1) |

| MRI-PDFF (%), mean (SD) | 18.4 (6.9) | 18.1 (6.5) |

| ALT (U/L), mean (SD) | 80.0 (40.0) | 78.0 (39.0) |

| AST (U/L), mean (SD) | 54.0 (26.0) | 53.0 (25.0) |

| LDL-Cholesterol (mg/dL), mean (SD) | 109.0 (35.0) | 110.0 (36.0) |

| Triglycerides (mg/dL), median (IQR) | 186.0 (140-250) | 188.0 (142-252) |

Table 2: Efficacy Outcomes

| Endpoint | Timepoint | Phase 2 (NCT02912260) | MAESTRO-NASH (NCT03900429) |

| This compound (80 mg) | Placebo | ||

| NASH Resolution with no worsening of fibrosis, n (%) | 36 Weeks | 23 (27%) | 2 (5%) |

| 52 Weeks | - | - | |

| Fibrosis Improvement (≥1 stage) with no worsening of NAS, n (%) | 36 Weeks | 20 (24%) | 5 (12%) |

| 52 Weeks | - | - | |

| Relative Reduction in MRI-PDFF (%), LS mean (95% CI) | 12 Weeks | -32.9 (-32.9 to -12.2) | -10.4 |

| 36 Weeks | -37.3 (-42.0 to -15.7) | -8.5 | |

| Change in LDL-Cholesterol (%), LS mean | 24 Weeks | - | - |

| Change in Triglycerides (%), LS mean | 24 Weeks | - | - |